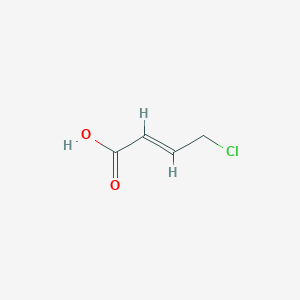
(E)-4-chlorobut-2-enoic acid
Übersicht
Beschreibung
This usually includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or nature is also typically mentioned.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, catalysts, temperature, pressure, and other relevant factors.Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound, including the arrangement of atoms, the type and location of bonds, and the compound’s stereochemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity (pKa), and reactivity.Wissenschaftliche Forschungsanwendungen
Antioxidant Activity Analysis : Ardjani and Mekelleche (2016) investigated the antioxidant activity of derivatives of (E)-4-chlorobut-2-enoic acid using quantum-chemistry descriptors and molecular docking. They concluded that compound E, a derivative, exhibited higher antioxidant activity than ascorbic acid in both gas phase and polar solvents (Ardjani & Mekelleche, 2016).
Synthesis and Isomerization Studies : Allan, Johnston, and Twitchin (1980) synthesized both trans and cis isomers of 4-amino-3-halogenobut-2-enoic acid, closely related to (E)-4-chlorobut-2-enoic acid. They explored these isomers as potential inhibitors of the enzyme GABA-transaminase (Allan, Johnston, & Twitchin, 1980).
DNA Interaction and Biological Screenings : Sirajuddin et al. (2015) synthesized and characterized (E)-4-chlorobut-2-enoic acid derivatives, studying their interactions with DNA and evaluating their cytotoxic, antitumor, and antioxidant activities. They found significant DNA interaction and potential antitumor properties (Sirajuddin et al., 2015).
Heterocyclic Compound Synthesis : El-Hashash et al. (2015) utilized (E)-4-chlorobut-2-enoic acid as a key starting material for creating a series of heterocyclic compounds with potential antibacterial activities. This showcases its utility in synthesizing biologically active compounds (El-Hashash et al., 2015).
Synthesis of N-Heterocycles : Another study by El-Hashash and Rizk (2013) focused on the reactivity of (E)-4-chlorobut-2-enoic acid derivatives towards different nucleophiles, leading to the synthesis of various important heterocyclic derivatives (El-Hashash & Rizk, 2013).
Building Blocks in Synthesis : Tolstoluzhsky et al. (2008) developed an efficient protocol for synthesizing derivatives of (E)-4-chlorobut-2-enoic acid, highlighting its role as a building block in the creation of biologically active compounds (Tolstoluzhsky et al., 2008).
Antimicrobial Activity Research : El-Hashash, Essawy, and Fawzy (2014) discussed the synthesis of pyridazinones, thiazoles, and other heterocycles from (E)-4-chlorobut-2-enoic acid, studying their antimicrobial activities (El-Hashash, Essawy, & Fawzy, 2014).
Cytotoxicity Against Carcinoma Cells : Zayed, El-desawy, and Eladly (2019) synthesized novel N-maleanilinic acid derivatives from (E)-4-chlorobut-2-enoic acid, evaluating their cytotoxicity against various carcinoma cells (Zayed, El-desawy, & Eladly, 2019).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.
Zukünftige Richtungen
This involves discussing potential future research directions, applications, or improvements related to the compound.
For a specific compound like “(E)-4-chlorobut-2-enoic acid”, you would need to look up these details in chemical databases, research articles, or textbooks. Please note that not all compounds will have information available for all these categories, especially if they are not widely studied. If you have access to a university library, they often have subscriptions to chemical databases and journals where you can find this information. You can also use search engines for scholarly literature like Google Scholar. Always make sure to critically evaluate the source of your information to ensure it is reliable.
Eigenschaften
IUPAC Name |
(E)-4-chlorobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOMCUWVZVBDBG-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-chlorobut-2-enoic acid | |
CAS RN |
16197-90-3 | |
| Record name | 4-Chlorocrotonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016197903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



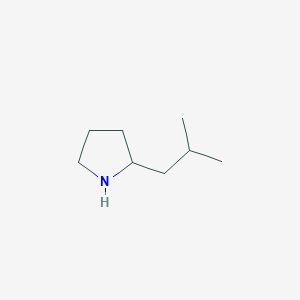
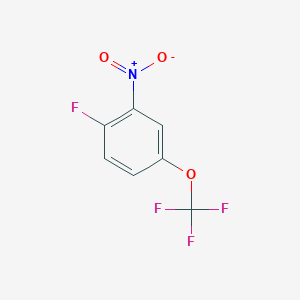
![6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B180012.png)
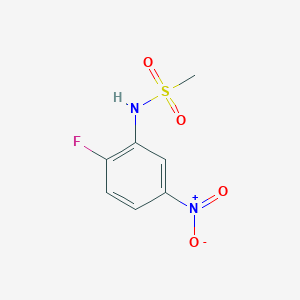
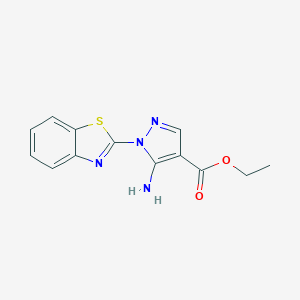
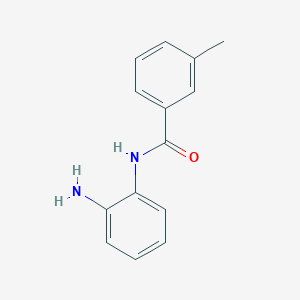
![4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid](/img/structure/B180020.png)
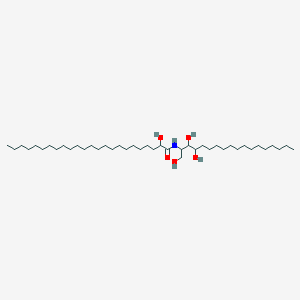
![2,6-Diazaspiro[3.3]heptane](/img/structure/B180030.png)
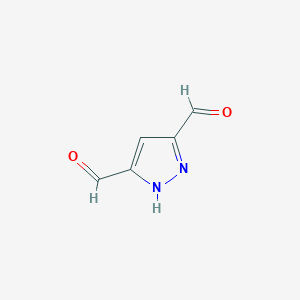
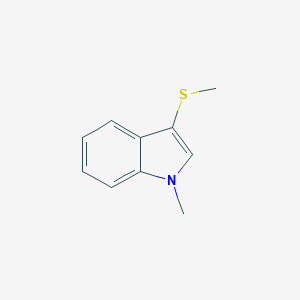
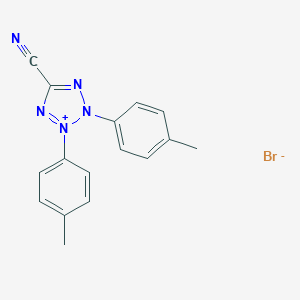
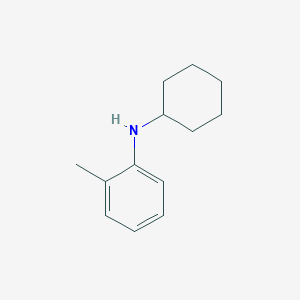
![3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B180037.png)